BenchChemオンラインストアへようこそ!

WX-UK1

uPA inhibition Enzyme kinetics Serine protease

WX-UK1 (UKI-1) is the active L-enantiomer of upamostat, exhibiting ~70-fold greater uPA potency than its D-enantiomer—enabling the D-form as a built-in negative control. Unlike generic uPA inhibitors, its dual-target profile (uPA Ki=0.41 μM; trypsin-3 Ki=19 nM) allows simultaneous interrogation of both pathways in metastasis, inflammatory disease, and oncology models. Validated in vivo dosing (0.15–0.3 mg/kg/day, rat) streamlines experimental design. Also essential as an analytical standard for upamostat prodrug metabolism studies and serine protease SAR benchmarking.

Molecular Formula C32H47N5O5S
Molecular Weight 613.8 g/mol
Cat. No. B1241746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWX-UK1
SynonymsN-alpha-(2,4,6-triisopropyl-phenylsulfonyl)-3-amidino-(L)-phenyl-alanine-4-ethoxycarbonyl-piperazide hydrochloride
WX-UK1
Molecular FormulaC32H47N5O5S
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
InChIInChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)
InChIKeyISJSHQTWOHGCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WX-UK1: Quantitative Profile of a Stereoselective uPA and Trypsin-Like Serine Protease Inhibitor for Oncology and Non-Oncology Research


WX-UK1 (also known as UKI-1) is a synthetic small molecule inhibitor, specifically a 3-amidinophenylalanine derivative in the active L-conformation. It is the pharmacologically active metabolite of the oral prodrug upamostat (WX-671) [1]. WX-UK1 functions as a competitive, active site inhibitor of the serine protease urokinase-type plasminogen activator (uPA) and, as more recently characterized, a potent and specific inhibitor of several human trypsin-like serine proteases, including trypsin-3 [2][3]. Its primary mechanism of action involves blocking the uPA-mediated plasminogen activation cascade, a key pathway in extracellular matrix degradation, tumor cell invasion, and metastasis [1]. In vivo, WX-UK1 has demonstrated the ability to suppress primary tumor growth and metastasis as a single agent in preclinical models [4].

Why Generic Substitution is Not Viable for WX-UK1: The Critical Role of Stereochemistry and Expanded Target Profile


Simply substituting WX-UK1 with any other uPA inhibitor is not scientifically justifiable due to two key, quantifiable differentiating factors. First, the biological activity of WX-UK1 is strictly dependent on its stereochemistry. The D-enantiomer of the same molecule is approximately 70-fold less potent against the primary target, uPA, demonstrating that the 3D conformation of the active L-form is essential for target engagement [1]. Second, while initially characterized as a uPA inhibitor, WX-UK1 has a unique, quantifiable, and expanded inhibitory profile against a specific subset of human trypsin-like proteases, including nanomolar potency against trypsin-3 [2]. This secondary pharmacology is not a universal feature of the class. Therefore, substituting a generic uPA inhibitor for WX-UK1 will not only introduce an inactive stereoisomer, but will also fail to recapitulate its broader, defined serine protease inhibition signature, leading to divergent and uninterpretable experimental outcomes.

WX-UK1 Quantitative Evidence Guide: Head-to-Head Comparisons vs. Key uPA Inhibitors


uPA Inhibition Potency: WX-UK1 vs. B428 and B623

WX-UK1 inhibits human uPA with a reported inhibition constant (Ki) of 0.41 μM [1]. In comparison, the classical benzo[b]thiophene-2-carboxamidine uPA inhibitors B428 and B623 exhibit Ki values of 0.53 μM and 0.16 μM, respectively [2]. While B623 is approximately 2.6-fold more potent than WX-UK1 in this assay, WX-UK1 represents an intermediate potency profile within the class and is derived from a distinct chemical scaffold (3-amidinophenylalanine) compared to the B-series compounds.

uPA inhibition Enzyme kinetics Serine protease

Stereoselective Inhibition of uPA: L-WX-UK1 vs. D-WX-UK1 Enantiomer

The biological activity of WX-UK1 is highly stereoselective. The active L-enantiomer of WX-UK1 inhibits uPA with a Ki value that is approximately 70-fold lower (more potent) than that of its D-enantiomer counterpart [1]. This stark difference demonstrates that the 3D spatial arrangement of the molecule is critical for binding to the uPA active site.

Stereochemistry Enantiomer specificity uPA inhibition

Expanded Target Profile: Potent Inhibition of Trypsin-3 (PRSS3)

Beyond uPA, WX-UK1 exhibits potent inhibitory activity against human trypsin-3 (PRSS3), with a Ki of 19 nM [1]. This represents an approximately 21-fold increase in potency for trypsin-3 compared to its primary target, uPA (Ki ~0.41-1.0 μM). In contrast, other selective uPA inhibitors like UK-122 (Ki=20 nM) or UK-371804 (Ki=10 nM) have not been reported to possess this specific, high-potency activity against trypsin-3 [2][3].

Trypsin-3 PRSS3 Protease profiling Non-oncology

In Vivo Efficacy: Dose-Dependent Tumor Growth Suppression in an Orthotopic Breast Cancer Model

WX-UK1, when administered subcutaneously as a single agent in the BN472 orthotopic rat mammary carcinoma model, impaired primary tumor growth and metastasis in a dose-dependent manner. The minimum inhibitory dosage required to achieve maximal effect was between 0.15 and 0.3 mg/kg/day [1]. Critically, the D-enantiomer of WX-UK1 was inactive in this same in vivo model, directly correlating the observed efficacy with stereospecific uPA inhibition [1]. This contrasts with some other uPA inhibitors, such as B623, which, while potent in vitro, have shown inconsistent or even paradoxical effects on metastasis in certain in vivo models [2].

In vivo efficacy Breast cancer Metastasis Dose-response

Optimal Research and Industrial Application Scenarios for WX-UK1 Based on Differentiated Evidence


Investigating uPA-Dependent Tumor Invasion and Metastasis with a Built-In Control

The profound stereoselectivity of WX-UK1, where the L-enantiomer is ~70-fold more potent than the D-enantiomer [1], makes it the ideal tool for in vitro and in vivo metastasis studies. Researchers can use the D-enantiomer as a definitive negative control to isolate uPA-specific effects from off-target cytotoxicity or other mechanisms. This is particularly valuable in complex in vivo models where attributing a phenotype to uPA inhibition is otherwise challenging. The validated in vivo dose range of 0.15-0.3 mg/kg/day in a rat mammary carcinoma model provides a quantitative starting point for experimental design [1].

Studies Requiring Dual uPA and Trypsin-3 (PRSS3) Inhibition

For research focusing on pathologies where both the uPA system and trypsin-3 are implicated—such as in certain inflammatory digestive diseases [2] or specific cancer types—WX-UK1 is uniquely suited. Its low nanomolar potency for trypsin-3 (Ki=19 nM) combined with its established uPA inhibitory activity [3] offers a dual-target approach not achievable with highly selective uPA inhibitors like UK-122 or UK-371804. Procuring WX-UK1 for these studies provides a single compound that can interrogate both pathways simultaneously.

Pharmacological Validation of the WX-671 (Upamostat) Prodrug Approach

WX-UK1 is the active metabolite of the clinical-stage oral prodrug upamostat (WX-671) [4]. For any research group using upamostat in in vitro assays or evaluating its mechanism, having a direct source of the active compound, WX-UK1, is essential. This allows for parallel studies to confirm that observed effects of the prodrug are due to WX-UK1 activity and not off-target effects of the prodrug itself. It also enables the creation of analytical standards for quantifying prodrug conversion in pharmacokinetic or cellular metabolism studies.

Building a SAR Library Around a 3-Amidinophenylalanine Scaffold

WX-UK1, as a well-characterized 3-amidinophenylalanine derivative [5], serves as a valuable reference standard for medicinal chemistry groups working on serine protease inhibitors. Its distinct scaffold, relative to the more common benzo[b]thiophene-2-carboxamidines (e.g., B428) [6], and its quantifiable potency against multiple targets (uPA, trypsins) [3][5] provide a benchmark for comparing new chemical entities. The availability of the inactive D-enantiomer [1] further enhances its utility in structure-activity relationship (SAR) studies by providing a built-in control for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WX-UK1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.